rac-syn N,N-Diethyl-d10 Norephedrine
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Overview
Description
rac-syn N,N-Diethyl-d10 Norephedrine: is a labeled compound with the molecular formula C13H11D10NO and a molecular weight of 217.37. It is a deuterated analog of N,N-Diethyl Norephedrine, primarily used in scientific research for metabolic studies and as a reference standard in various analytical applications.
Preparation Methods
The synthesis of rac-syn N,N-Diethyl-d10 Norephedrine involves the incorporation of deuterium atoms into the N,N-Diethyl Norephedrine structure. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium in the precursor molecules.
Direct Synthesis: Starting from deuterated building blocks and assembling the molecule through a series of chemical reactions.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often synthesized in specialized facilities equipped to handle isotopic labeling.
Chemical Reactions Analysis
rac-syn N,N-Diethyl-d10 Norephedrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like chloroform and ethyl acetate, and catalysts or reagents specific to the desired transformation. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-syn N,N-Diethyl-d10 Norephedrine has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard for analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study the structure, reaction mechanisms, and kinetics of compounds.
Biology: Employed in metabolic studies to trace metabolic pathways and understand the biotransformation of drugs and other compounds in biological systems.
Medicine: Utilized in clinical diagnostics and imaging to study the pharmacokinetics and pharmacodynamics of drugs.
Industry: Applied in the development and quality control of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of rac-syn N,N-Diethyl-d10 Norephedrine involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study the metabolic fate of its non-labeled counterpart, N,N-Diethyl Norephedrine. The deuterium atoms in the compound allow for precise tracking using analytical techniques, providing insights into the compound’s distribution, metabolism, and excretion.
Comparison with Similar Compounds
rac-syn N,N-Diethyl-d10 Norephedrine is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
N,N-Diethyl Norephedrine: The non-labeled analog used in various pharmaceutical applications.
Diethylpropione: A related compound used as an appetite suppressant.
Norephedrine: A structurally similar compound with stimulant properties.
The deuterium labeling in this compound enhances its utility in research by providing a stable isotopic marker for detailed studies.
Properties
CAS No. |
1217703-45-1 |
---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
217.378 |
IUPAC Name |
(1S,2S)-2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1/i1D3,2D3,4D2,5D2 |
InChI Key |
JMFCQRKXGIHOAN-VUXGSNQBSA-N |
SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O |
Synonyms |
(R*,R*)-α-[1-(Diethyl-d10-amino)ethyl]benzenemethanol; threo-1-Phenyl-2-(diethylamino-d10)-1-propanol; |
Origin of Product |
United States |
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